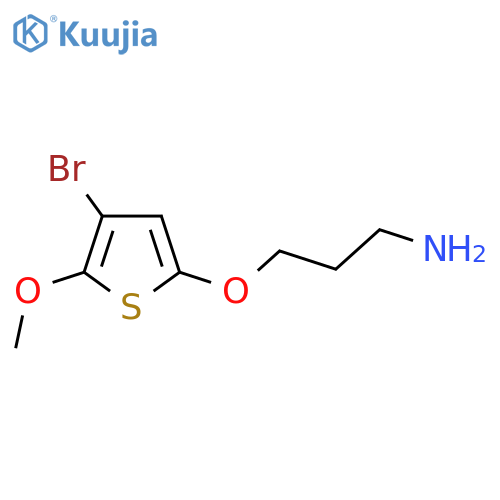

Cas no 2228511-35-9 (3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine)

2228511-35-9 structure

商品名:3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine

- 3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine

- 2228511-35-9

- EN300-1935990

-

- インチ: 1S/C8H12BrNO2S/c1-11-8-6(9)5-7(13-8)12-4-2-3-10/h5H,2-4,10H2,1H3

- InChIKey: CEMKBBROEJSPKG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC)SC(=C1)OCCCN

計算された属性

- せいみつぶんしりょう: 264.97721g/mol

- どういたいしつりょう: 264.97721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935990-0.05g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-0.25g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 0.25g |

$1262.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-0.1g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-1g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-10g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 10g |

$5897.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-0.5g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-2.5g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1935990-5.0g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1935990-10.0g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1935990-1.0g |

3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine |

2228511-35-9 | 1g |

$1371.0 | 2023-06-01 |

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

2228511-35-9 (3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬